

# Technical Support Center: Overcoming Numerical Noise in DM21 Nuclear Gradients

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Compound of Interest					
Compound Name:	DM21				
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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering numerical noise when calculating nuclear gradients with the **DM21** density functional.

### **Troubleshooting Guide**

This guide is designed to help you resolve specific issues encountered during your calculations.

Question: My geometry optimization with **DM21** is failing to converge or is oscillating wildly.

### Answer:

This is a common issue stemming from the inherent numerical noise in the **DM21** functional, which can lead to oscillations on the potential energy surface.[1] Since **DM21** often lacks analytical gradients, they are calculated numerically, and this noise can be amplified.[1]

Here are steps to troubleshoot this problem:

Tighten SCF Convergence Criteria: The noise in the exchange-correlation potential can
make achieving self-consistent field (SCF) convergence challenging.[1] Start by tightening
the SCF convergence criteria in your quantum chemistry software. This ensures that the
electronic density is well-converged before the nuclear gradients are calculated.

### Troubleshooting & Optimization





- Increase the Integration Grid Density: The numerical integration grid used to evaluate the exchange-correlation functional is a critical parameter.[2][3] A coarser grid can introduce significant numerical errors. Switch to a finer or "ultrafine" integration grid. While this will increase computational cost, it is often necessary for achieving a smooth potential energy surface.[4]
- Use a More Robust Optimization Algorithm: Standard optimization algorithms can be sensitive to noise. If available in your software, switch to a more robust optimizer, such as a quasi-Newton method with a trust radius update or a more resilient line search algorithm.
- Restart from a Perturbed Geometry: If the optimization is stuck in an oscillatory pattern, try
  slightly perturbing the molecular geometry of the last step and restarting the optimization.
   This can sometimes help the optimizer escape a noisy region of the potential energy surface.

Question: I am calculating vibrational frequencies with **DM21**, and the low-frequency modes are noisy or imaginary.

#### Answer:

Noisy or imaginary low-frequency modes are often a direct consequence of numerical noise in the nuclear gradients. The second derivatives of the energy (the Hessian matrix), which determine the vibrational frequencies, are highly sensitive to small errors in the gradients.

Follow these steps to address this issue:

- Ensure a Tightly Optimized Geometry: The accuracy of frequency calculations is critically
  dependent on the quality of the optimized geometry. Re-run your geometry optimization
  using the tightest possible convergence criteria for both the SCF and the geometry
  optimization itself. Use a very fine integration grid during this optimization.
- Use a High-Quality Integration Grid for the Frequency Calculation: Just as with the geometry optimization, a dense integration grid is crucial for the accurate calculation of the Hessian.[4] Ensure that the grid used for the frequency calculation is at least as fine as the one used for the final stages of the geometry optimization.
- Employ Numerical Differentiation with Caution: If you are calculating the Hessian via numerical differentiation of the analytical gradients (if available) or numerical differentiation of



numerically calculated gradients, be aware that this can amplify noise. If possible, use analytical second derivatives if your software and the functional implementation support it. For **DM21**, this is generally not an option.

## Frequently Asked Questions (FAQs)

Question: What is "numerical noise" in the context of the DM21 functional?

#### Answer:

The **DM21** functional is a machine-learned model, meaning it approximates the exchange-correlation energy based on training data.[5] Unlike traditional, analytically defined functionals, the neural network architecture of **DM21** can introduce small, high-frequency oscillations into the potential energy surface.[1] This is analogous to fitting a complex curve to a set of data points; the resulting function may pass through all the points but exhibit small wiggles in between. This oscillatory behavior is referred to as numerical noise.[1]

Question: Why are analytical gradients often unavailable for **DM21**?

#### Answer:

Analytical gradients require the calculation of the derivative of the exchange-correlation energy with respect to the nuclear coordinates. For a machine-learned functional like **DM21**, this involves backpropagation through the neural network, which can be complex to implement and computationally expensive.[6] Consequently, many implementations of **DM21** rely on numerical differentiation to compute nuclear gradients, a process that can be sensitive to the underlying numerical noise of the functional.[1]

Question: How does the choice of integration grid affect numerical noise?

#### Answer:

In Density Functional Theory (DFT), the exchange-correlation term is calculated by numerical integration on a discrete grid of points around each atom.[2][3] The density and distribution of these grid points determine the accuracy of the integration.



- Coarse Grids: Have fewer points and are computationally faster, but they can lead to significant integration errors, which manifest as numerical noise. This is particularly problematic in the valence regions far from the nucleus, which are important for weak interactions.[2]
- Fine/Ultrafine Grids: Have a much higher density of points, leading to more accurate integration and a smoother potential energy surface.[4] This increased accuracy comes at the cost of longer computation times.

For a functional with inherent noise like **DM21**, using a high-quality integration grid is essential to avoid compounding the functional's own noise with integration errors.

## **Experimental Protocols**

Recommended Protocol for Geometry Optimization with DM21:

- Initial Structure: Start with a reasonable initial guess for the molecular geometry.
- SCF Settings:
  - Set a tight SCF convergence criterion (e.g., 10e-8 to 10e-10 Hartree on the energy).
  - Use a robust SCF algorithm, such as DIIS (Direct Inversion in the Iterative Subspace).
- Integration Grid:
  - For initial optimization cycles, a moderately fine grid (e.g., (75, 302) pruned grid) may be sufficient.
  - For the final convergence, switch to an ultrafine grid (e.g., (99, 590) pruned grid or denser).[4]
- Optimizer Settings:
  - Use a quasi-Newton optimizer (e.g., BFGS).
  - Set tight convergence criteria for the geometry optimization (e.g., monitoring the maximum force, RMS force, maximum displacement, and RMS displacement).



• Verification: After convergence, perform a frequency calculation to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). This frequency calculation should also be performed with a fine integration grid.

### **Data Presentation**

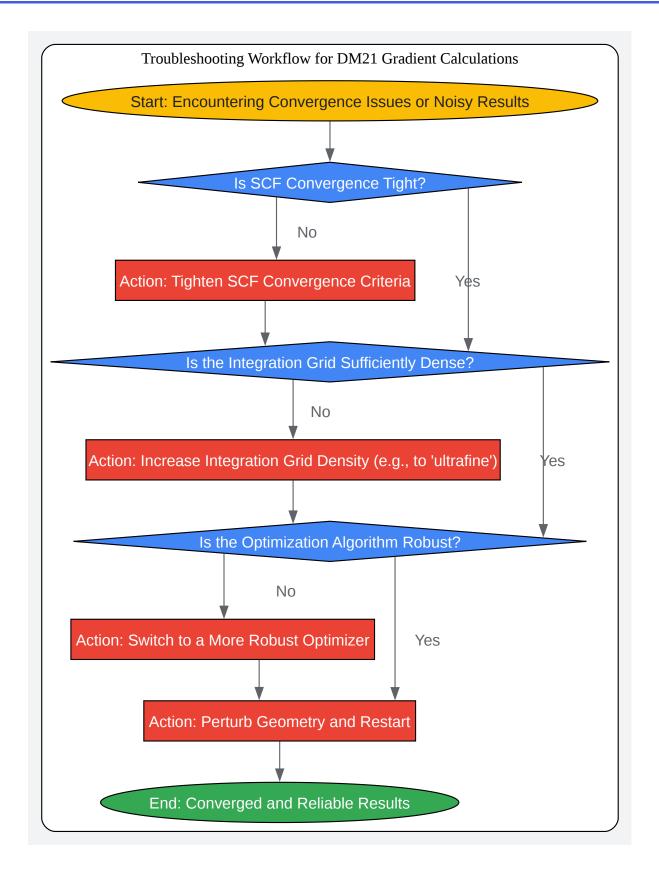
Table 1: Impact of Integration Grid Size on Accuracy and Computational Cost

Grid Size	Typical Specification (Radial, Angular Points)	Relative Computational Cost	Expected Accuracy of Gradients	Recommended Use Case
Coarse	(35, 110)	Low	Low	Initial, rough geometry optimizations
Medium (SG-1)	(50, 194)	Medium	Moderate	Routine geometry optimizations
Fine	(75, 302)	High	High	Final geometry optimizations, frequency calculations
Ultrafine	(99, 590)	Very High	Very High	High-accuracy frequency calculations, troubleshooting noisy results

Note: The specific grid specifications and keywords will vary depending on the quantum chemistry software package being used.[4]

## **Mandatory Visualization**





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Caption: Troubleshooting workflow for **DM21** gradient calculations.





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Caption: The impact of numerical noise on **DM21** calculations.

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